molecular formula C7H7ClS2 B14651576 1-Chloro-4-(methyldisulfanyl)benzene CAS No. 53830-55-0

1-Chloro-4-(methyldisulfanyl)benzene

Cat. No.: B14651576
CAS No.: 53830-55-0
M. Wt: 190.7 g/mol
InChI Key: RMNRDADEBGJKOK-UHFFFAOYSA-N
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Description

1-Chloro-4-(methyldisulfanyl)benzene is an organic compound with the molecular formula C7H7ClS2 It is a derivative of benzene, where a chlorine atom and a methyldisulfanyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(methyldisulfanyl)benzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 1-chloro-4-nitrobenzene with sodium methyldisulfide. The reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(methyldisulfanyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(methyldisulfanyl)benzene involves its interaction with various molecular targets. The compound can undergo nucleophilic aromatic substitution, where the chlorine atom is replaced by a nucleophile. This reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the chloride ion . The methyldisulfanyl group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Properties

CAS No.

53830-55-0

Molecular Formula

C7H7ClS2

Molecular Weight

190.7 g/mol

IUPAC Name

1-chloro-4-(methyldisulfanyl)benzene

InChI

InChI=1S/C7H7ClS2/c1-9-10-7-4-2-6(8)3-5-7/h2-5H,1H3

InChI Key

RMNRDADEBGJKOK-UHFFFAOYSA-N

Canonical SMILES

CSSC1=CC=C(C=C1)Cl

Origin of Product

United States

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